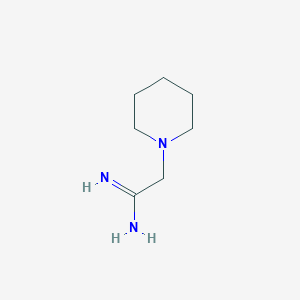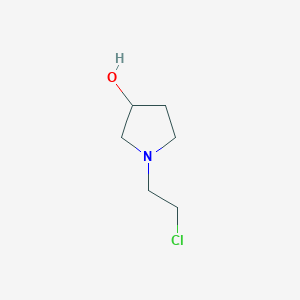
1-(2-Chloroethyl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C6H12ClNO It features a pyrrolidine ring substituted with a 2-chloroethyl group and a hydroxyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)pyrrolidin-3-ol can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with 2-chloroethanol under acidic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the pyrrolidine ring, forming the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 1-(2-Chloroethyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom, forming a simpler pyrrolidine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed:
Oxidation: Formation of 1-(2-chloroethyl)pyrrolidin-3-one.
Reduction: Formation of 1-(2-hydroxyethyl)pyrrolidin-3-ol.
Substitution: Formation of various substituted pyrrolidine derivatives, depending on the nucleophile used.
科学的研究の応用
1-(2-Chloroethyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of 1-(2-Chloroethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
1-(2-Chloroethyl)pyrrolidin-3-ol can be compared to other similar compounds, such as:
1-(2-Chloroethyl)pyrrolidin-2-one: This compound features a similar structure but with a ketone group instead of a hydroxyl group, leading to different reactivity and applications.
1-(2-Hydroxyethyl)pyrrolidin-3-ol:
Pyrrolidine derivatives: Various pyrrolidine-based compounds, such as pyrrolidin-2-one and pyrrolidin-2,5-dione, share structural similarities but differ in their functional groups and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C6H12ClNO |
|---|---|
分子量 |
149.62 g/mol |
IUPAC名 |
1-(2-chloroethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C6H12ClNO/c7-2-4-8-3-1-6(9)5-8/h6,9H,1-5H2 |
InChIキー |
IPPUWLZSWCWOGM-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1O)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


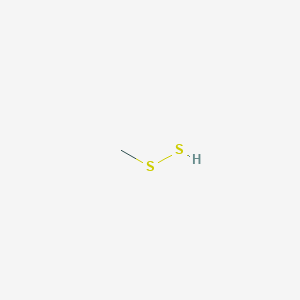
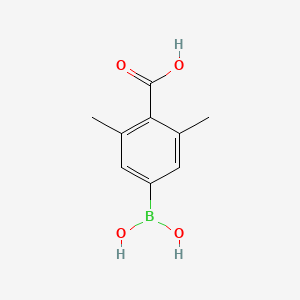
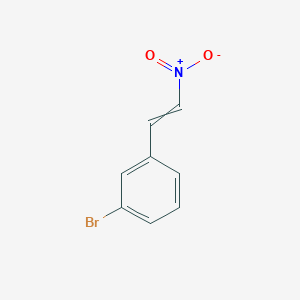
![3-(4-Chloro-3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12436207.png)
![4-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid](/img/structure/B12436227.png)



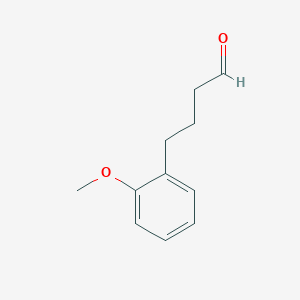

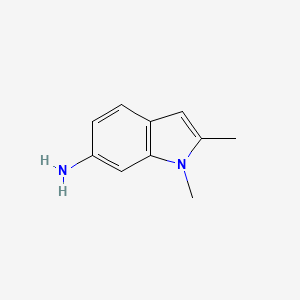
![Ethyl 2-benzyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12436252.png)

